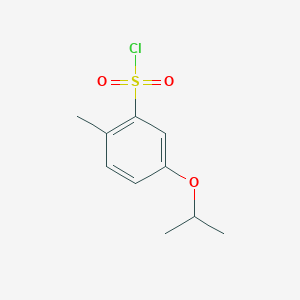![molecular formula C8H8BrN3O B13083096 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that features a brominated furan ring attached to a pyrazole moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Methylene Bridge: The brominated furan is then reacted with a suitable methylene donor, such as formaldehyde or paraformaldehyde, under basic conditions to form the 5-bromofuran-2-ylmethyl intermediate.
Pyrazole Formation: The intermediate is then coupled with a pyrazole derivative, typically through a nucleophilic substitution reaction, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) under basic conditions.
Major Products:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: 1-[(Furan-2-yl)methyl]-1H-pyrazol-3-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its brominated furan and pyrazole moieties. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazole: Similar structure but lacks the amine group.
5-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the pyrazole moiety.
1-[(5-Bromofuran-2-yl)methyl]-1H-imidazole: Features an imidazole ring instead of a pyrazole ring.
Uniqueness: 1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both a brominated furan ring and a pyrazole moiety, which can confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-7-2-1-6(13-7)5-12-4-3-8(10)11-12/h1-4H,5H2,(H2,10,11) |
InChI Key |
PSDXVVZXVJPXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



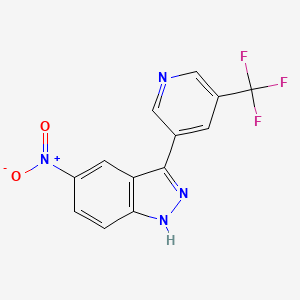
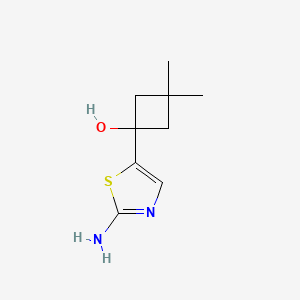

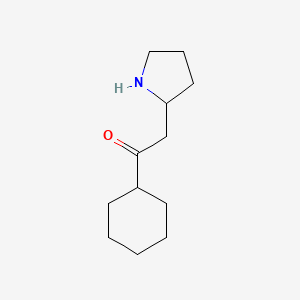
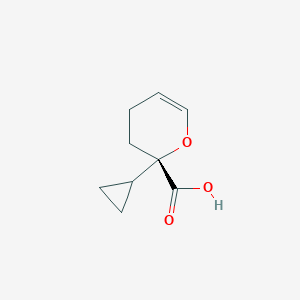

![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
![(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B13083074.png)
![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)


![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)
